3,4-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzamide
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Overview
Description
3,4-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups, including methoxy, trifluoromethoxy, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Attachment of the Trifluoromethoxyphenyl Group: This step involves the nucleophilic substitution reaction where the trifluoromethoxyphenylamine is introduced to the thiazole intermediate.
Formation of the Benzamide Core: The final step involves the coupling of the thiazole derivative with 3,4-dimethoxybenzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3,4-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors, potentially leading to the development of new drugs.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials with specific properties due to its complex structure.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-(2-oxo-2-(2-thienylmethylene)hydrazino)ethyl)benzamide
- Indole derivatives with similar functional groups
Uniqueness
3,4-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzamide is unique due to the presence of the trifluoromethoxy group, which can significantly alter its electronic properties and biological activity compared to similar compounds. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O5S/c1-30-16-8-3-12(9-17(16)31-2)19(29)27-20-26-14(11-33-20)10-18(28)25-13-4-6-15(7-5-13)32-21(22,23)24/h3-9,11H,10H2,1-2H3,(H,25,28)(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJDOGOGDWHNIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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